Cupric subcarbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

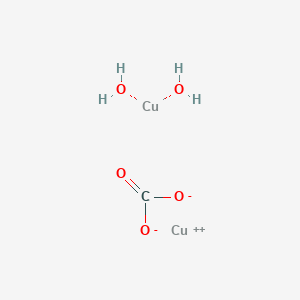

Cupric subcarbonate, also known as basic copper carbonate, is a copper(II) compound with the chemical formula Cu₂(OH)₂CO₃ or CuCO₃·Cu(OH)₂ . It is a green crystalline solid, insoluble in water but soluble in acids and ammonia. This compound occurs naturally as malachite and is synthetically produced by reacting copper salts (e.g., nitrate or sulfate) with sodium carbonate under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) carbonate basic can be prepared by combining aqueous solutions of copper(II) sulfate and sodium carbonate. The reaction results in the precipitation of basic copper carbonate, with the release of carbon dioxide: [ 2 \text{CuSO}_4 + 2 \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{OH})_2\text{CO}_3 + 2 \text{Na}_2\text{SO}_4 + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, basic copper carbonate is often produced by reacting copper salts with alkali carbonate in aqueous solution at elevated temperatures and with stirring. The precipitated basic copper carbonate is then separated from the aqueous solution .

Types of Reactions:

Decomposition: When heated, copper(II) carbonate basic decomposes to form copper(II) oxide, carbon dioxide, and water: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 \rightarrow 2 \text{CuO} + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Acids: It reacts with acids to form copper(II) salts, carbon dioxide, and water. For example, with hydrochloric acid: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 + 4 \text{HCl} \rightarrow 2 \text{CuCl}_2 + \text{CO}_2 + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Reagents: Sodium carbonate, hydrochloric acid, sulfuric acid.

Conditions: Elevated temperatures for decomposition, aqueous solutions for reactions with acids.

Major Products:

Decomposition: Copper(II) oxide, carbon dioxide, water.

Reaction with Acids: Copper(II) salts, carbon dioxide, water.

Scientific Research Applications

Catalytic Applications

Cupric subcarbonate has been recognized for its potential as a catalyst in several chemical reactions.

1.1. Selective Hydrogenation of Acetylene

A study demonstrated that this compound can be thermally treated to create high-performance catalysts for the selective hydrogenation of acetylene. This process is significant in producing valuable chemicals while minimizing by-products. The catalyst derived from this compound exhibited enhanced activity and selectivity compared to traditional catalysts, showcasing its utility in industrial applications .

1.2. Trifluoromethylation of Chalcones

Research indicated that this compound could serve as a catalyst in the trifluoromethylation of chalcones. Although initial expectations were high, the results showed that while it was less effective than other catalysts like cesium carbonate, it still contributed positively to the reaction yields under specific conditions .

Environmental Applications

This compound is also explored for its role in environmental remediation, particularly in pollutant degradation.

2.1. Bioremediation Using Copper Nanoparticles

Recent studies have highlighted the use of copper carbonate nanoparticles synthesized from this compound for bioremediation purposes. These nanoparticles demonstrated remarkable catalytic efficiency in degrading organic pollutants such as methyl red and removing toxic metal oxyanions like chromium(VI) from aqueous solutions. The biogenic copper nanoparticles exhibited excellent reusability and efficiency due to their dual action—adsorption and reduction of contaminants .

| Pollutant | Method | Efficiency |

|---|---|---|

| Methyl Red | Fenton-like reaction | High |

| Chromium (VI) | Adsorption and reduction | High |

Material Science Applications

3.1. Anti-Corrosion and Anti-Biofouling Agents

This compound has been incorporated into polyaniline composites to enhance the anti-corrosion and anti-biofouling properties of concrete used in marine environments. Studies indicate that these composites significantly reduce biological attachment, such as barnacles and sea anemones, thus extending the service life of concrete structures .

| Composite Type | Application | Effectiveness |

|---|---|---|

| Polyaniline-Alkaline Copper Carbonate | Marine concrete additives | Significant reduction in bio-adhesion |

Toxicological Considerations

While this compound has valuable applications, it is essential to consider its toxicological profile. Excessive copper accumulation can lead to cellular damage and toxicity, particularly affecting enzymatic functions within biological systems . Understanding these implications is crucial for developing safe applications in both environmental and industrial contexts.

Mechanism of Action

The mechanism by which copper(II) carbonate basic exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, disrupting their function. In antimicrobial applications, copper ions can cause oxidative stress and damage to microbial cells, leading to their death .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 221.11 g/mol .

- Density : ~3.85 g/cm³ .

- Decomposition : Upon heating (>200°C), it decomposes to copper(II) oxide (CuO), carbon dioxide, and water:

CuCO₃·Cu(OH)₂ → 2CuO + CO₂↑ + H₂O . - Reactivity : Reacts with hydrochloric acid to release CO₂:

CuCO₃·Cu(OH)₂ + 4HCl → 2CuCl₂ + 3H₂O + CO₂↑ .

Cupric Carbonate (CAS 1184-64-1)

Cupric carbonate (CAS 1184-64-1) is often conflated with cupric subcarbonate (CAS 12069-69-1) due to overlapping nomenclature. However, they are distinct compounds:

- This compound : A basic carbonate (CuCO₃·Cu(OH)₂) with a defined crystalline structure .

- Cupric Carbonate (CAS 1184-64-1) : Market reports describe this as a commercial product, but its exact composition is ambiguous. It may refer to a hydrated or impure form of basic copper carbonate .

Cupric Tetrafluoroborate Hydrate (CAS 14735-84-3)

This compound, Cu(BF₄)₂·xH₂O , differs structurally and functionally:

- Anion : Tetrafluoroborate (BF₄⁻) instead of carbonate (CO₃²⁻).

- Solubility : Highly water-soluble, unlike this compound .

| Property | This compound | Cupric Tetrafluoroborate Hydrate |

|---|---|---|

| Solubility | Insoluble in water | Water-soluble |

| Primary Use | Pigments, fungicides | Electroplating, specialty chemistry |

Copper Oxides (CuO and Cu₂O)

This compound decomposes into copper(II) oxide (CuO), a black solid used in ceramics and electronics. Key differences:

- Synthesis : CuO is a decomposition product of this compound .

- Reactivity : CuO reacts with acids but lacks carbonate-derived CO₂ release .

| Property | This compound | Copper(II) Oxide (CuO) |

|---|---|---|

| Color | Green | Black |

| Thermal Stability | Decomposes at ~200°C | Stable up to 1,200°C |

Catalytic Activity

Biological Activity

Cupric subcarbonate, chemically represented as Cu2(OH)2CO3, is a copper compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial properties, potential applications in cancer therapy, and its role in neurological functions.

This compound is synthesized through various methods, including precipitation reactions involving copper salts and carbonate sources. One notable method involves the use of formate ions to facilitate the formation of hierarchical micro/nanostructures of this compound via mild solution routes . The synthesis parameters can significantly affect the size and morphology of the resulting nanoparticles, which in turn influence their biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. A study highlighted that copper carbonate nanoparticles synthesized from fungal isolates showed a strong inhibitory effect against Pseudomonas aeruginosa, with an inhibition zone averaging 31 mm at a concentration of 50 mg/L . This suggests that this compound could be effectively utilized as an antimicrobial agent in various applications, including agriculture and medicine.

Table 1: Antimicrobial Efficacy of this compound Nanoparticles

| Microorganism | Inhibition Zone (mm) | Concentration (mg/L) |

|---|---|---|

| Pseudomonas aeruginosa | 31 | 50 |

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 20 | 50 |

Applications in Cancer Therapy

Recent research has explored the use of this compound nanoparticles in targeted cancer therapies. These nanoparticles were shown to induce DNA damage and disrupt mitochondrial membranes, leading to apoptosis in cancer cells . When conjugated with folic acid, these nanoparticles demonstrated enhanced targeting capabilities towards folate receptor-expressing cancer cells, thereby minimizing toxicity to normal cells. This targeted approach indicates the potential for this compound in developing effective cancer treatment modalities.

Neurological Effects

Copper plays a crucial role in neurological function as a cofactor for various enzymes involved in neurotransmitter synthesis. A study investigating the effects of dietary copper supplementation found that this compound increased acetylcholinesterase levels across several tissues, including the brain and kidneys . This elevation in enzyme levels suggests a potential neuroprotective role for copper compounds, although excessive copper can lead to neurotoxicity.

Table 2: Effects of this compound on Acetylcholinesterase Levels

| Treatment Group | Acetylcholinesterase Level (U/mg protein) | Tissue Type |

|---|---|---|

| Control (No Cu) | 0.5 | Brain |

| CuCO₃ Supplemented | 1.2 | Brain |

| CuNPs Supplemented | 1.1 | Brain |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing cupric subcarbonate in laboratory settings?

this compound synthesis typically involves controlled precipitation of copper salts with carbonate ions under specific pH and temperature conditions. Characterization methods include:

- X-ray diffraction (XRD) for crystallinity analysis .

- Fourier-transform infrared spectroscopy (FTIR) to confirm carbonate bonding .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways. Ensure reproducibility by documenting reaction parameters (e.g., molar ratios, agitation rates) and validating purity via elemental analysis .

Q. How can researchers integrate historical data into current studies on this compound?

Properties

Molecular Formula |

CH4Cu2O5 |

|---|---|

Molecular Weight |

223.13 g/mol |

IUPAC Name |

copper;copper;carbonate;dihydrate |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;;+2;;/p-2 |

InChI Key |

CIZZAEMQLFBLFN-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[O-].O.O.[Cu].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.